molecular formula C14H11ClO3 B3828811 2-chlorophenyl 3-methoxybenzoate

2-chlorophenyl 3-methoxybenzoate

Cat. No.: B3828811
M. Wt: 262.69 g/mol
InChI Key: WWVXQWHJNRHRHI-UHFFFAOYSA-N
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Description

2-Chlorophenyl 3-methoxybenzoate is an aromatic ester composed of a 2-chlorophenyl group esterified to a 3-methoxybenzoic acid moiety. The compound features two distinct substituents: a chlorine atom at the ortho position of the phenyl ring and a methoxy group at the meta position of the benzoate ring. These substituents confer unique electronic and steric properties to the molecule.

Properties

IUPAC Name

(2-chlorophenyl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-17-11-6-4-5-10(9-11)14(16)18-13-8-3-2-7-12(13)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVXQWHJNRHRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties of Benzoate Esters

Compound Name Phenyl Substituent Benzoate Substituent Electronic Effect (Phenyl) Reactivity Trend
This compound 2-Cl 3-OCH₃ Strongly deactivating Moderate electrophilic substitution
4-Chlorophenyl 3-methoxybenzoate 4-Cl 3-OCH₃ Moderately deactivating Reduced reactivity
2-Chlorophenyl 3-methylbenzoate 2-Cl 3-CH₃ Strongly deactivating Low activation for substitution
4-Chlorophenyl 3-methylbenzoate 4-Cl 3-CH₃ Moderately deactivating Lower solubility in polar solvents

Table 2: Thermal Decomposition of Metal-3-Methoxybenzoate Complexes

Metal Ion Decomposition Temperature (°C) Bonding Mode
Mn 260 Bidentate carboxylate
Co 140 Bidentate carboxylate
Ni 230 Bidentate carboxylate
Cu 210 Bidentate carboxylate

Research Findings

  • Substituent Position Matters : Ortho-chloro groups introduce steric hindrance, reducing coordination efficiency compared to para-substituted analogs .
  • Methoxy Enhances Solubility : The 3-methoxy group improves solubility in polar solvents, facilitating reactions in aqueous or alcoholic media compared to methyl-substituted esters .
  • Thermal Stability : Aryl benzoates with electron-withdrawing groups (e.g., Cl) exhibit higher thermal stability than those with electron-donating groups, as seen in metal-complex studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chlorophenyl 3-methoxybenzoate
Reactant of Route 2
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2-chlorophenyl 3-methoxybenzoate

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